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Compound of Interest

Compound Name: ATB107

Cat. No.: B1663808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AbGn-107 is a novel antibody-drug conjugate (ADC) designed for the targeted therapy of

advanced gastrointestinal cancers. It comprises a humanized monoclonal antibody that

specifically targets the tumor-associated antigen AG-7, a Lewis A-like glyco-epitope expressed

on a variety of gastrointestinal tumors.[1][2][3][4] The antibody is conjugated to a potent tubulin

inhibitor (a dolastatin analogue or DM4) via a hydrophilic, enzyme-cleavable, self-immolative

linker.[1] This design allows for the specific delivery of the cytotoxic payload to cancer cells

expressing the AG-7 antigen, aiming to enhance therapeutic efficacy while minimizing systemic

toxicity. AbGn-107 has undergone a Phase Ia clinical trial in patients with chemo-refractory

gastric, colorectal, pancreatic, or biliary cancers (NCT02908451).

Mechanism of Action
The therapeutic strategy of AbGn-107 is based on the targeted delivery of a cytotoxic agent to

AG-7 expressing tumor cells. The process involves several key steps:

Binding: The antibody component of AbGn-107 selectively binds to the AG-7 antigen on the

surface of cancer cells.

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell,

primarily through receptor-mediated endocytosis.
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Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the acidic

environment and lysosomal enzymes cleave the linker.

Cytotoxicity: The released cytotoxic payload, a potent tubulin inhibitor, binds to tubulin and

disrupts microtubule polymerization. This leads to cell cycle arrest and ultimately induces

apoptosis (programmed cell death) in the cancer cell.

Caption: Mechanism of action of AbGn-107.

Data Presentation
Preclinical Efficacy
While specific quantitative data from preclinical studies are not extensively published, reports

indicate that AbGn-107 demonstrated excellent antitumor efficacy in at least six established

xenograft tumor models and showed a favorable safety profile in non-human primate toxicity

studies. The target antigen, AG-7, is expressed in approximately 40-50% of pancreatic, gastric,

and biliary cancers, and 20-25% of colorectal cancers.

Table 1: Representative In Vitro Cytotoxicity Data (Template) (Note: Specific IC50 values for

AbGn-107 are not publicly available. This table serves as a template for researchers.)

Cell Line Cancer Type AG-7 Expression IC50 (ng/mL)

e.g., NCI-N87 Gastric High Data not available

e.g., BxPC-3 Pancreatic Moderate Data not available

e.g., HT-29 Colorectal Low/Negative Data not available

Table 2: Representative In Vivo Efficacy Data in Xenograft Models (Template) (Note: Specific

tumor growth inhibition data for AbGn-107 is not publicly available. This table serves as a

template.)
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Xenograft
Model

Cancer Type
Treatment
Group

Dose &
Schedule

Tumor Growth
Inhibition (%)

e.g., NCI-N87 Gastric AbGn-107
Data not

available

Data not

available

e.g., BxPC-3 Pancreatic Vehicle Control N/A 0

Clinical Efficacy (Phase Ia Study - NCT02908451)
The first-in-human, Phase Ia dose-escalation study enrolled heavily pretreated patients with

advanced gastrointestinal cancers.

Table 3: Summary of Clinical Activity of AbGn-107 in Phase Ia Trial

Parameter Value Reference(s)

Patient Population

39 patients with chemo-

refractory gastric, colorectal,

pancreatic, or biliary cancer.

Best Overall Response

Partial Response (PR) 1 patient (2.6%)

Stable Disease (SD) 18 patients (46.2%)

Disease Control

Disease control > 6 months 6 patients (13.0%)

> 6 months at highest dose 4 of 15 patients (26.7%)

Experimental Protocols
The following are representative, detailed protocols for key experiments relevant to the

characterization of an antibody-drug conjugate like AbGn-107.
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Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT/XTT
Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of AbGn-107 on AG-7

positive and negative cancer cell lines.

Materials:

AG-7 positive and negative cancer cell lines (e.g., gastric, pancreatic).

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

AbGn-107, unconjugated antibody, and free cytotoxic payload.

96-well cell culture plates.

MTT or XTT reagent.

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT).

Microplate reader.

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

Compound Preparation: Prepare serial dilutions of AbGn-107, unconjugated antibody, and

free payload in complete medium.

Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions.

Include wells with medium only as a vehicle control.

Incubation: Incubate the plate for a period relevant to the payload's mechanism of action

(e.g., 72-120 hours) at 37°C, 5% CO₂.

Viability Assessment (MTT):
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Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Read absorbance at 570 nm.

Data Analysis: Convert absorbance values to percentage of cell viability relative to the

vehicle control. Plot cell viability against the log concentration of the compound and use a

non-linear regression model to calculate the IC50 value.

Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of AbGn-107 in a relevant patient-derived or cell

line-derived xenograft model.

Materials:

Immunocompromised mice (e.g., NOD/SCID or Athymic nude).

AG-7 positive tumor cells or patient-derived tumor fragments.

Matrigel (optional).

AbGn-107, vehicle control, and isotype control ADC.

Calipers for tumor measurement.

Procedure:

Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells in PBS/Matrigel)

into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean

volume of 100-200 mm³, randomize mice into treatment groups (e.g., n=6-10 per group).

Dosing: Administer treatments (e.g., AbGn-107 at various doses, vehicle, isotype control) via

intravenous (i.v.) injection according to the desired schedule (e.g., once weekly).
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Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor body weight

and general health of the mice as indicators of toxicity.

Endpoint: Continue the study until tumors in the control group reach a predetermined

maximum size or for a specified duration.

Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 – (ΔT/

ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is

the change in mean tumor volume of the control group. Analyze statistical significance

between groups.

Experimental Workflow Visualization
The evaluation of an ADC like AbGn-107 follows a structured preclinical to clinical workflow.

This involves initial in vitro characterization to confirm target-specific activity, followed by in vivo

studies to assess efficacy and safety before proceeding to clinical trials.
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Caption: General workflow for ADC development.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1663808?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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